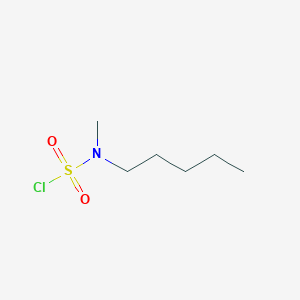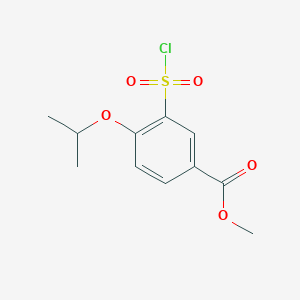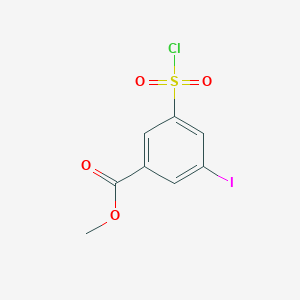
2-(3-Methylphenoxy)propanamide
Descripción general
Descripción
2-(3-Methylphenoxy)propanamide, commonly known as MPPA, is an organic compound that is used in a variety of applications. It is a colorless, odorless, and non-volatile compound that is soluble in water and has a melting point of approximately 103°C. MPPA has a wide range of uses in the scientific and industrial fields, such as in the synthesis of pharmaceuticals, in the production of polymers and resins, and in the synthesis of various organic compounds.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Methylphenoxy)propanamide involves the reaction of 3-methylphenol with propionyl chloride to form 3-methylphenylpropanoyl chloride, which is then reacted with ammonia to form the final product.
Starting Materials
3-methylphenol, propionyl chloride, ammonia
Reaction
Step 1: 3-methylphenol is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-methylphenylpropanoyl chloride., Step 2: The resulting 3-methylphenylpropanoyl chloride is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 2-(3-Methylphenoxy)propanamide., Step 3: The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MPPA has a wide range of applications in scientific research. It is commonly used in the synthesis of various organic compounds and pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It is also used in the production of polymers and resins, and in the synthesis of other organic compounds. Additionally, MPPA is used in the study of biochemical and physiological processes, such as the study of enzyme kinetics and the study of cell signaling pathways.
Mecanismo De Acción
The mechanism of action of MPPA is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to affect the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes.
Efectos Bioquímicos Y Fisiológicos
MPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. Additionally, MPPA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPA has several advantages for use in laboratory experiments. It is a colorless, odorless, and non-volatile compound that is soluble in water, making it easy to work with in the laboratory. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying biochemical and physiological processes.
However, there are some limitations to using MPPA in laboratory experiments. It is a relatively unstable compound, and it can react with other compounds and break down over time. Additionally, it can be toxic in high concentrations, so it should be handled with care.
Direcciones Futuras
The future of MPPA research is wide open. There is still much to be learned about its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and industrial fields. Additionally, further research could be done to determine the optimal conditions for synthesizing MPPA, as well as to develop methods for synthesizing it in a more efficient and cost-effective manner. Finally, further research could be done to explore the potential applications of MPPA in other fields, such as in the production of polymers and resins.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJDCMWYOQNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305792 | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)propanamide | |
CAS RN |
26583-50-6 | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)

![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)
![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)
